molecular formula C15H10ClFN4OS B5762254 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

Cat. No. B5762254
M. Wt: 348.8 g/mol
InChI Key: XZRCFJLTCPDNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” is a chemical compound that has been studied for its potential biological activities . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which are associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” and similar compounds has been confirmed by techniques such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, and cyclization . Further reactions involve the conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines .

Scientific Research Applications

Antiviral Activity

The thiadiazole moiety is known for its antiviral properties. Compounds with this structure have been synthesized and tested against various viruses. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown activity against the tobacco mosaic virus . This suggests that our compound of interest could potentially be developed as an antiviral agent, possibly targeting RNA-based viruses.

Future Directions

The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” and similar compounds could involve further exploration of their biological activities and mechanisms of action. Ongoing studies are focused on exploring the mechanism by which these compounds inhibit various biological targets .

Mechanism of Action

Target of Action

Similar compounds have been reported to possess antiviral and antitubercular activities, suggesting potential targets could be enzymes or proteins involved in these diseases.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially altering their function.

Biochemical Pathways

Given its potential antiviral and antitubercular activities , it may interfere with the life cycle of viruses or bacteria, disrupting their replication or survival.

Result of Action

Similar compounds have shown antiviral and antitubercular activities, suggesting that the compound may inhibit the growth or replication of viruses or bacteria at the molecular and cellular levels.

properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4OS/c16-10-7-5-9(6-8-10)13-20-21-15(23-13)19-14(22)18-12-4-2-1-3-11(12)17/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRCFJLTCPDNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.